![molecular formula C14H16N6O2 B2997639 2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396807-50-3](/img/structure/B2997639.png)
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, proliferation, differentiation, and survival. The inhibition of Src kinases has been implicated in the treatment of various cancers, inflammatory diseases, and other pathological conditions. PP2 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of Src kinases in various biological processes.
Scientific Research Applications
Synthesis and Pharmacological Activities of Derivatives
Piracetam, a cyclic compound derived from γ-aminobutyric acid, showcases the synthetic versatility of pyrimidine derivatives. It belongs to the racetams group, emphasizing the significance of pyrimidine and its derivatives in synthesizing nootropic drugs for managing CNS disorders, including Alzheimer's disease, alcoholism, and brain injury. This highlights the role of pyrimidine derivatives in improving learning, memory, and brain metabolism (Dhama et al., 2021).
Antitumor Activities of Pyrimidine-Based Compounds
Pyrimidine derivatives, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have demonstrated significant antitumor and cytotoxic activities. These compounds, through their interaction with DNA, offer new avenues for cancer treatment, showing the critical role of pyrimidine scaffolds in the development of anticancer agents (Skibo, 1998).
Role in Neurotransmitter Synthesis
Pyrimidine derivatives play a crucial role in the synthesis of essential neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid, through their action in the pyridoxal 5'-phosphate-dependent enzymatic processes. This underscores their importance in neurological functions and potential therapeutic applications for diseases like Parkinson's disease and Tourette's syndrome (Paiardini et al., 2017).
Catalysis and Synthetic Applications
The pyranopyrimidine core, facilitated by hybrid catalysts, illustrates the compound's applicability in medicinal chemistry for synthesizing bioavailable medicinal and pharmaceutical compounds. This showcases the compound's contribution to exploring novel synthetic pathways and developing lead molecules for therapeutic use (Parmar et al., 2023).
Biological Significance and Optical Sensing
Pyrimidine derivatives have been identified as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds, making them significant in biological studies and medicinal applications. This highlights the multifaceted applications of pyrimidine derivatives beyond their pharmacological significance (Jindal & Kaur, 2021).
properties
IUPAC Name |
2-pyrimidin-2-yloxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-12(10-22-14-15-4-3-5-16-14)19-11-8-17-13(18-9-11)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOBZNIOCQPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.